molecular formula C13H12N4 B1482313 6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098140-47-5

6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482313
CAS No.: 2098140-47-5
M. Wt: 224.26 g/mol
InChI Key: GGYXKLNOEBHOQL-UHFFFAOYSA-N
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Description

“6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound demonstrates potent pyocyanin suppression, synergizes with aminoglycoside antibiotic tobramycin against PA biofilms, and is active against a panel of clinical isolates from bronchiectasis patients .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Scientific Research Applications

Synthetic Methodologies

Researchers have developed versatile synthetic routes for imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, which are structurally related to the compound . These methodologies involve cyclocondensation and Heck coupling reactions, providing rapid access to a variety of substitution patterns on the imidazopyridine core (R. Ducray et al., 2010). Similarly, a concise synthesis approach has been reported for pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, highlighting the utility of alkynyl heterocycles in forming pharmacologically active compounds (Kathryn A. Johnston et al., 2008).

Chemical Reactions and Functionalization

Functionalization reactions of heterocyclic compounds have been extensively studied. For instance, experimental and theoretical studies have focused on the reactions of pyrazole carboxylic acid and its derivatives, leading to the formation of compounds with potential for further chemical modifications (İ. Yıldırım et al., 2005). These studies contribute to the understanding of reaction mechanisms and offer insights into designing compounds with enhanced chemical properties.

Biological Activities

The synthesis and evaluation of guanidine-annellated heterocycles, including imidazo[1,2-a]pyrazoles, have been conducted to investigate their antibacterial and antifungal activities. These compounds have shown pronounced anti-inhibitory effects against various pathogens, demonstrating the potential of imidazo[1,2-b]pyrazole derivatives in medicinal chemistry (El-Feky Has, 2015).

Structural and Molecular Studies

Properties

IUPAC Name

6-cyclopropyl-7-pyridin-3-yl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-10(8-14-5-1)11-12(9-3-4-9)16-17-7-6-15-13(11)17/h1-2,5-9,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXKLNOEBHOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
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6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
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6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

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